

Application Notes and Protocols: FPS-ZM1

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Compound of Interest

Compound Name: FPS-ZM1

Cat. No.: B1673994

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Introduction

FPS-ZM1 is a potent and specific inhibitor of the Receptor for Advanced Glycation End products (RAGE).[1][2][3] It functions as a high-affinity antagonist, blocking the binding of ligands such as amyloid- β (A β), S100B, and High Mobility Group Box 1 (HMGB1) to the V domain of RAGE.[4][5] This inhibitory action disrupts downstream signaling pathways implicated in various pathological processes, including neuroinflammation, Alzheimer's disease, and cancer metastasis.[3][5][6] **FPS-ZM1** is a blood-brain barrier permeable compound, making it a valuable tool for in vivo studies of RAGE signaling in the central nervous system.[1][4][5]

Data Presentation

Physicochemical and Solubility Data

Property	Value	Source
Molecular Weight	327.85 g/mol	[1]
Formula	C ₂₀ H ₂₂ ClNO	[1]
Purity	≥98% (HPLC)	[1][7]
Appearance	Crystalline solid	[7]
Storage (Powder)	-20°C for up to 3-4 years	[7][8]

Solubility Data

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Source
DMSO	32.78 - 100	100 - 201.31	[1] [4]
Ethanol	15 - 66	~45.7 - 201.3	[4] [7]
Dimethylformamide (DMF)	30	~91.5	[3] [7]
Water	Insoluble	Insoluble	[4] [8]
DMF:PBS (pH 7.2) (1:7)	~0.12	~0.37	[3] [7]

Note: Solubility can be affected by factors such as temperature and the use of fresh, anhydrous solvents. For instance, moisture-absorbing DMSO can reduce solubility.[\[4\]](#) It is recommended to use ultrasonic treatment to aid dissolution in DMSO.[\[8\]](#)

Experimental Protocols

Preparation of FPS-ZM1 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **FPS-ZM1** in dimethyl sulfoxide (DMSO).

Materials:

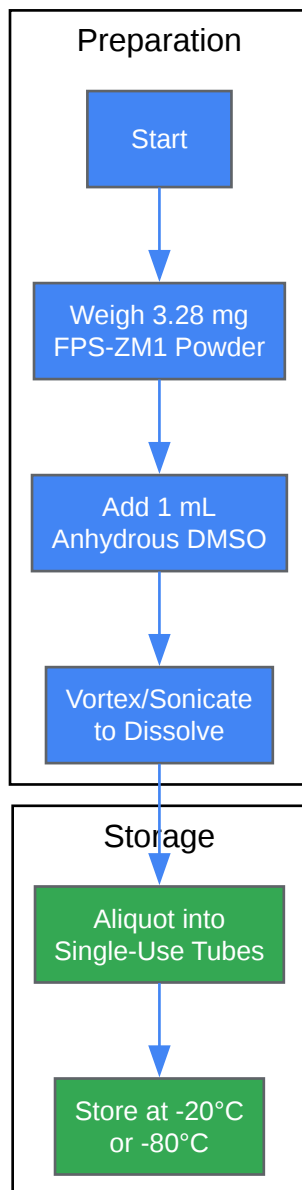
- **FPS-ZM1** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Pipettes and sterile tips

Protocol:

- Calculate the required mass of **FPS-ZM1**:
 - Molecular Weight (MW) of **FPS-ZM1** = 327.85 g/mol
 - To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
 - $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{MW (g/mol)}$
 - $\text{Mass (g)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 327.85 \text{ g/mol} = 0.0032785 \text{ g}$
 - $\text{Mass (mg)} = 3.28 \text{ mg}$
- Weighing **FPS-ZM1**:
 - Carefully weigh out 3.28 mg of **FPS-ZM1** powder and place it into a sterile microcentrifuge tube.
- Dissolving in DMSO:
 - Add 1 mL of anhydrous DMSO to the tube containing the **FPS-ZM1** powder.
 - Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.[\[8\]](#)
- Storage:
 - Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[\[9\]](#)
 - Store the aliquots at -20°C or -80°C.[\[8\]](#)[\[9\]](#)
 - Stock solutions in DMSO are stable for up to 6 months to 2 years at -20°C or -80°C, respectively.[\[8\]](#) Aqueous solutions are not recommended for storage for more than one day.[\[7\]](#)

Workflow for FPS-ZM1 Stock Solution Preparation



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Caption: Workflow for preparing **FPS-ZM1** stock solution.

In Vitro RAGE Ligand Binding Assay

This protocol provides a general method for assessing the ability of **FPS-ZM1** to inhibit the binding of a ligand (e.g., A β 40) to RAGE.

Materials:

- Recombinant human soluble RAGE (sRAGE)
- Radiolabeled ligand (e.g., ^{125}I -A β 40)
- **FPS-ZM1** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA)
- 96-well microtiter plates
- Gamma counter

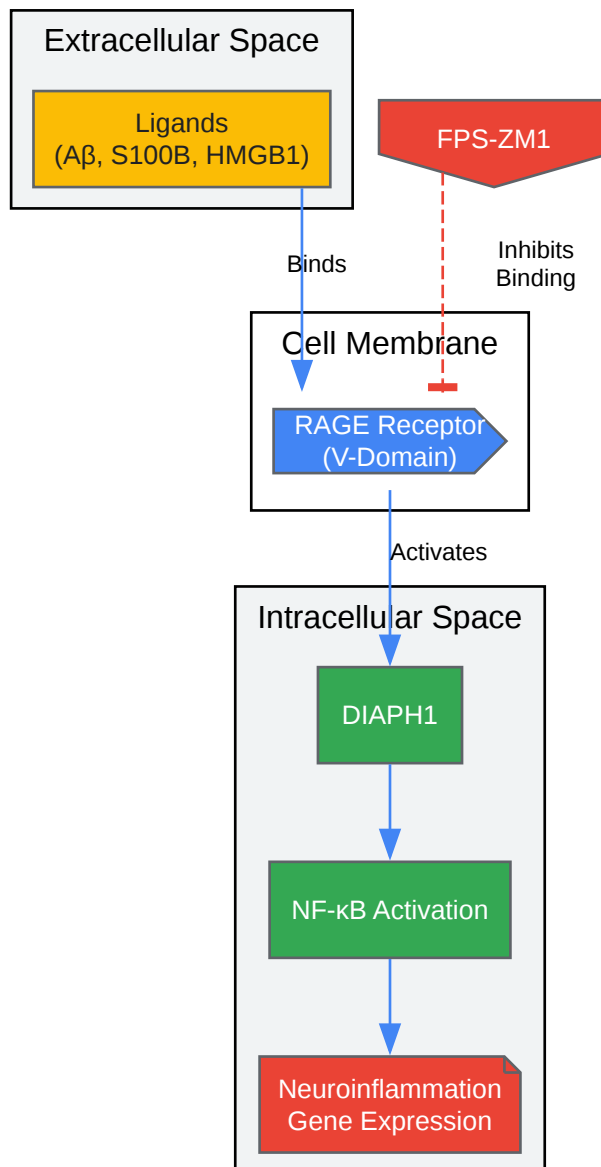
Protocol:

- Plate Coating:
 - Immobilize human sRAGE (e.g., at 10 $\mu\text{g/mL}$ in PBS) overnight at 4°C in a 96-well microtiter plate.[\[10\]](#)
 - Wash the wells with PBS to remove unbound sRAGE.
 - Block the wells with a solution of 3% BSA in PBS for 1-2 hours at room temperature to prevent non-specific binding.[\[10\]](#)
- Inhibition Assay:
 - Prepare serial dilutions of **FPS-ZM1** in PBS from the 10 mM stock solution. The final concentrations may range from 10 nM to 1000 nM.[\[10\]](#)
 - Add the diluted **FPS-ZM1** or vehicle (DMSO diluted in PBS) to the sRAGE-coated wells.
 - Add the radiolabeled ligand (e.g., 5 nM ^{125}I -A β 40) to each well.[\[10\]](#)
 - Incubate the plate for 1 hour at room temperature.[\[10\]](#)
- Detection:

- Wash the wells with cold PBS to remove the unbound radiolabeled ligand.[\[10\]](#)
- Measure the radioactivity in each well using a gamma counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **FPS-ZM1** compared to the vehicle control.
 - Determine the IC_{50} or K_i value by fitting the data to a dose-response curve. **FPS-ZM1** has a reported K_i of 25 nM for RAGE.[\[1\]](#)[\[8\]](#)

Signaling Pathway

Inhibitory Action of FPS-ZM1 on RAGE Signaling



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Caption: **FPS-ZM1** inhibits the RAGE signaling pathway.

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